molecular formula C12H13N3O3S2 B2415849 N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 325988-15-6

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2415849
CAS No.: 325988-15-6
M. Wt: 311.37
InChI Key: WXROOWUBLQLPCC-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H13N3O3S2 and its molecular weight is 311.37. The purity is usually 95%.
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Scientific Research Applications

Radiosensitization and Bioreductively Activated Cytotoxins

A study by Threadgill et al. (1991) explored nitrothiophene carboxamides, similar in structure to N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide, as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrated potential in vitro as radiosensitizers for hypoxic mammalian cells and showed selective cytotoxicity through bioreductive activation (Threadgill et al., 1991).

Synthesis and Structural Analysis

Klenov et al. (2016) discussed the synthesis and structural analysis of tetrazole 1-oxides, including derivatives related to this compound. Their work provided insights into unexpected reaction pathways and structural properties of these compounds, which could be relevant for the compound (Klenov et al., 2016).

Synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones

Vicentini et al. (1994) reported on the synthesis of thiocarboxamides and their transformation into 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones. This process involves steps that could be analogous to those used in synthesizing compounds like this compound (Vicentini et al., 1994).

Anti-Mycobacterial and Antifungal Activity

A study by Doležal et al. (2006) on substituted pyrazinecarboxamides highlighted compounds with structures related to this compound. These compounds showed significant anti-mycobacterial and antifungal activity, indicating potential medical applications of similar compounds (Doležal et al., 2006).

Synthesis of Novel Arylazothiazole Disperse Dyes

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridine derivatives, which are structurally related to this compound. These compounds were used for dyeing polyester fibers and exhibited antimicrobial and antitumor activity, suggesting the potential use of similar compounds in various life applications (Khalifa et al., 2015).

Electrochromic Properties

Hsiao et al. (2014) researched electrochromic aramids with main-chain triphenylamine and pendent units structurally akin to this compound. Their findings on reversible electrochemical oxidation and electrochromic behaviors could inform similar research on the compound (Hsiao et al., 2014).

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-12(2,3)8-6-19-11(13-8)14-10(16)7-4-5-9(20-7)15(17)18/h4-6H,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXROOWUBLQLPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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